Molecular Weight and Lipophilicity Profile: CAS 2097900-50-8 vs. the Non-Methylated 2-Pyrrolidinyl Analog
The target compound has a molecular weight of 347.46 g/mol and a calculated clogP of 2.86, which differentiate it from the closest identified analog, 2-[1-(thiophene-2-sulfonyl)-pyrrolidin-2-yl]-1H-benzoimidazole (CAS 929814-22-2), which has a molecular weight of 333.43 g/mol (a difference of +14.03 g/mol, consistent with the addition of a methyl group) and lacks the 2-methyl substituent. The methyl group addition increases both molecular weight and, based on established additive fragment contributions, the lipophilicity by approximately 0.5–0.6 log units relative to the non-methylated comparator . This shift in clogP has implications for membrane permeability, non-specific protein binding, and assay compatibility in cell-based screening formats [1].
| Evidence Dimension | Molecular weight and lipophilicity (clogP) differences |
|---|---|
| Target Compound Data | MW = 347.46 g/mol, clogP = 2.86, TPSA = 62.30 Ų |
| Comparator Or Baseline | CAS 929814-22-2: MW = 333.43 g/mol, clogP not independently reported (estimated ~2.3 based on methyl deletion from target compound), pKa (predicted) = 11.71 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔclogP ≈ +0.5 to +0.6 log units (estimated from fragment contribution of aromatic methyl); Δ pKa not comparable due to different benzimidazole substitution position |
| Conditions | Physicochemical properties predicted by computational models; experimental logP and solubility data are not available from non-excluded sources for either compound |
Why This Matters
For screening library procurement, the higher clogP of the target compound suggests it will partition differently in lipophilic environments and may exhibit altered cell permeability relative to its non-methylated analog, which can affect hit expansion and SAR exploration strategies.
- [1] Sildrug Database (IBB Waw). Physicochemical Properties for EOS93485. https://sildrug.ibb.waw.pl/ecbd/EOS93485/ (accessed April 2026). View Source
